molecular formula C20H17N5O2S B2854232 6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole CAS No. 1396864-53-1

6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2854232
CAS No.: 1396864-53-1
M. Wt: 391.45
InChI Key: PDJMJEPOYCMJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole, pyrazolopyridine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares the pyrazole core and exhibits similar biological activities.

    Benzothiazole Derivatives: Compounds with the benzothiazole core are known for their antimicrobial and anticancer properties.

    Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry for their diverse pharmacological activities.

Uniqueness

6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is unique due to its multi-functional structure, combining three distinct pharmacophores (benzothiazole, pyrazolopyridine, and piperazine) in a single molecule. This structural complexity allows it to interact with multiple biological targets and exhibit a broad spectrum of activities.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMJEPOYCMJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.